Cas no 443355-42-8 (N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide)

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
- Oprea1_649224
- SR-01000558121
- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- SR-01000558121-1
- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 443355-42-8
- EU-0027815
- F0913-3719
- AKOS024601804
- ZINC02971796
-
- インチ: 1S/C20H21N3O4S/c1-26-13-9-10-17(27-2)16(12-13)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28)
- InChIKey: RBANRYLDRWVRJC-UHFFFAOYSA-N
- ほほえんだ: S=C1NC2C=CC=CC=2C(N1CCCC(NC1C=C(C=CC=1OC)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 399.12527733g/mol
- どういたいしつりょう: 399.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 112Ų
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0913-3719-5mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-100mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-5μmol |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-3mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-25mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-30mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-15mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-50mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-20mg |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0913-3719-2μmol |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |
443355-42-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamideに関する追加情報
Professional Introduction to N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide (CAS No. 443355-42-8)
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a specialized organic compound with significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 443355-42-8, has garnered attention due to its unique structural features and its promising applications in drug development. The molecule incorporates a combination of aromatic and heterocyclic moieties that make it a valuable candidate for further investigation in medicinal chemistry.
The structural framework of N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide consists of a 2,5-dimethoxyphenyl group linked to a butanamide moiety, which is further connected to a 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl group. This particular arrangement of functional groups suggests that the compound may exhibit a range of biological activities. The presence of the sulfanylidene group and the tetrahydroquinazoline core are particularly noteworthy, as they are known to be involved in various pharmacological interactions.
In recent years, there has been growing interest in the development of novel compounds that incorporate tetrahydroquinazoline scaffolds. These heterocycles have shown promise in various therapeutic areas due to their ability to interact with multiple biological targets. The 4-oxo-2-sulfanylidene moiety further enhances the potential for biological activity by introducing a polar and reactive sulfur atom into the structure. This can facilitate interactions with biological molecules such as enzymes and receptors.
The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves a multi-step process that requires careful control of reaction conditions. The synthesis typically begins with the preparation of the tetrahydroquinazoline core through cyclization reactions. This intermediate is then functionalized with the sulfanylidene group and subsequently coupled with the 2,5-dimethoxyphenyl-butanamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yields and purity.
The pharmacological properties of N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide have been the subject of several studies. Preliminary research suggests that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, studies have indicated potential activity against enzymes involved in inflammation and pain signaling pathways. Additionally, the sulfanylidene group has been shown to enhance binding affinity in certain biological targets.
The use of computational methods has also played a crucial role in understanding the potential pharmacological properties of N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide. Molecular docking simulations have been employed to predict how this compound might interact with different biological targets. These simulations provide valuable insights into the binding modes and affinity of the compound towards specific enzymes and receptors. Such information is crucial for designing more effective drug candidates.
In conclusion,N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene -1 , 23 , 34 - tetrahydropyrazolone - 33 - yl)butanamide (CAS No . 443355 - 42 - 8) is a promising compound with significant potential in pharmaceutical chemistry . Its unique structural features and preliminary pharmacological activity make it an attractive candidate for further investigation . Continued research into this compound is expected to yield valuable insights into its therapeutic applications . The combination of synthetic chemistry , computational methods , and biological testing will be essential in unlocking its full potential . p >
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